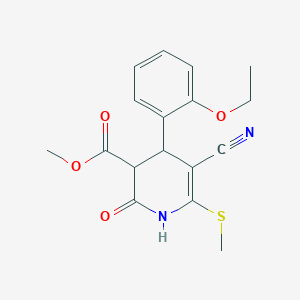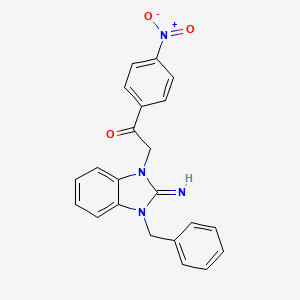![molecular formula C27H26N2O3S B11664623 Methyl 4,5-dimethyl-2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]thiophene-3-carboxylate](/img/structure/B11664623.png)
Methyl 4,5-dimethyl-2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4,5-Dimetil-2-[({2-[4-(propan-2-il)fenil]quinolin-4-il}carbonil)amino]tiofeno-3-carboxilato de metilo es un compuesto orgánico complejo que pertenece a la clase de derivados del tiofeno. Los tiofenos son heterociclos que contienen azufre conocidos por su amplia gama de aplicaciones en química medicinal, ciencia de materiales y síntesis orgánica. Este compuesto en particular presenta una parte quinolina, que a menudo se asocia con la actividad biológica, lo que lo convierte en un tema de interés en la investigación farmacéutica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4,5-Dimetil-2-[({2-[4-(propan-2-il)fenil]quinolin-4-il}carbonil)amino]tiofeno-3-carboxilato de metilo típicamente implica reacciones orgánicas de varios pasos. Un enfoque común es la condensación de un derivado de quinolina con un tiofeno carboxilato en condiciones específicas. La reacción puede implicar el uso de catalizadores como complejos de paladio o rodio para facilitar la formación del producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar técnicas de síntesis orgánica a gran escala, incluidos reactores de flujo continuo y métodos de cribado de alto rendimiento para optimizar las condiciones de reacción. El uso de sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones
El 4,5-Dimetil-2-[({2-[4-(propan-2-il)fenil]quinolin-4-il}carbonil)amino]tiofeno-3-carboxilato de metilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción pueden implicar el uso de gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en las partes quinolina o tiofeno.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo
Reducción: Gas hidrógeno, catalizador de paladio
Sustitución: Nucleófilos como aminas o tioles
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir N-óxidos de quinolina, mientras que la reducción puede producir derivados de quinolina reducidos .
Aplicaciones Científicas De Investigación
El 4,5-Dimetil-2-[({2-[4-(propan-2-il)fenil]quinolin-4-il}carbonil)amino]tiofeno-3-carboxilato de metilo tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico debido a sus características estructurales únicas.
Industria: Utilizado en el desarrollo de materiales avanzados y sensores químicos.
Mecanismo De Acción
El mecanismo de acción del 4,5-Dimetil-2-[({2-[4-(propan-2-il)fenil]quinolin-4-il}carbonil)amino]tiofeno-3-carboxilato de metilo involucra su interacción con objetivos moleculares específicos. La parte quinolina puede unirse al ADN o las proteínas, interrumpiendo su función normal. Además, el anillo de tiofeno puede participar en reacciones de transferencia de electrones, contribuyendo a la actividad biológica del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
- 4,5-Dimetil-2-[({2-[4-(metil)fenil]quinolin-4-il}carbonil)amino]tiofeno-3-carboxilato de metilo
- 4,5-Dimetil-2-[({2-[4-(etil)fenil]quinolin-4-il}carbonil)amino]tiofeno-3-carboxilato de metilo
Singularidad
El 4,5-Dimetil-2-[({2-[4-(propan-2-il)fenil]quinolin-4-il}carbonil)amino]tiofeno-3-carboxilato de metilo es único debido a la presencia del grupo isopropilo en el anillo fenilo, que puede mejorar su actividad biológica y selectividad en comparación con compuestos similares .
Propiedades
Fórmula molecular |
C27H26N2O3S |
|---|---|
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
methyl 4,5-dimethyl-2-[[2-(4-propan-2-ylphenyl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C27H26N2O3S/c1-15(2)18-10-12-19(13-11-18)23-14-21(20-8-6-7-9-22(20)28-23)25(30)29-26-24(27(31)32-5)16(3)17(4)33-26/h6-15H,1-5H3,(H,29,30) |
Clave InChI |
XABNIDOPSHFXJG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664550.png)
![N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]thiophene-2-carbohydrazide](/img/structure/B11664562.png)

![8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11664568.png)

![(3E)-5-bromo-3-[(2,6-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11664576.png)
![N'-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B11664583.png)
![(2-chlorophenyl)(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11664589.png)
![N'-{(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene}-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664590.png)
![N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(1,3-benzodioxol-5-ylmethyl)furan-2-carboxamide](/img/structure/B11664596.png)
![N-(4-chlorophenyl)-2-[(thiophen-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11664605.png)
![(2E,5Z)-3-Cyclopentyl-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11664621.png)
![7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one](/img/structure/B11664622.png)
